molecular formula C10H9NO2S B2447406 6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 91119-38-9

6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B2447406
CAS No.: 91119-38-9
M. Wt: 207.25
InChI Key: XAZBRXLFKCEBGC-UHFFFAOYSA-N
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Description

6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a derivative of benzothiazine . Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H-isomers of the molecule .


Synthesis Analysis

A copper-catalyzed cascade method has been developed to synthesize the 2H-benzo[b][1,4]thiazin-3(4H)-ones from 2-halo-N-(2-halophenyl)-acetamides and AcSH via the SN2/deacetylation/coupling process . Another synthesis method involves the reaction of chiral cis and trans glycidic esters substituted by alkyl or ethoxycarbonyl with cysteamine or o-aminothiophenol by stereoselective ring transformation to non-aromatic optically active 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones .

Scientific Research Applications

Microwave-assisted Synthesis

The benzo[b][1,4]thiazin-3(4H)-one derivatives can be efficiently synthesized through microwave-assisted methods, providing high yields in short reaction times. For example, a one-pot reaction involving substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines via Smiles rearrangement under microwave irradiation has been demonstrated. This method provides a straightforward and rapid synthesis of these compounds, highlighting their potential for scalable production and research applications (Zuo et al., 2008).

Regioselective Synthesis

Regioselective synthesis techniques have been employed to create a series of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones. This approach utilizes microwave irradiation, showcasing the versatility and efficiency of modern synthesis methods in producing these compounds, which are then characterized through various spectroscopic techniques and X-ray crystallography (Kamila et al., 2006).

Knoevenagel Condensation for Structural Study

The Knoevenagel condensation method has been applied for synthesizing benzylidene benzothiazine compounds, providing insights into the configurations and conformations of these derivatives. This approach emphasizes the significance of understanding the structural aspects of benzo[b][1,4]thiazin-3(4H)-ones for their potential applications in various scientific fields (De Souza et al., 2006).

Copper-catalyzed Cascade Syntheses

Copper-catalyzed methods have been developed for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-ones, highlighting the role of catalysis in creating these compounds efficiently. This method allows for the generation of diverse structures, indicating the potential for tailoring these compounds for specific scientific applications (Chen et al., 2010).

Ionic Liquid-mediated Synthesis

A room-temperature procedure has been developed for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives using ionic liquids, showcasing an environmentally friendly and efficient approach to their production. This method highlights the potential for sustainable and green chemistry practices in the synthesis of these compounds (Sharifi et al., 2013).

Properties

IUPAC Name

6-acetyl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZBRXLFKCEBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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